molecular formula C21H24N2O6S2 B2709122 (E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide CAS No. 897615-56-4

(E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

Cat. No.: B2709122
CAS No.: 897615-56-4
M. Wt: 464.55
InChI Key: JAFCYFXEBXVDCB-QURGRASLSA-N
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Description

(E)-N-(3-(2-Ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a benzothiazole-derived compound featuring a methylsulfonyl substituent at the 6-position and a 2-ethoxyethyl group at the 3-position of the benzothiazole core. The 2,3-dimethoxybenzamide moiety forms an imine linkage with the heterocyclic ring, creating a planar, conjugated system.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S2/c1-5-29-12-11-23-16-10-9-14(31(4,25)26)13-18(16)30-21(23)22-20(24)15-7-6-8-17(27-2)19(15)28-3/h6-10,13H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFCYFXEBXVDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide represents a novel addition to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure features a benzo[d]thiazole moiety, which is known for its role in various bioactive compounds. The presence of multiple functional groups, including ethoxy and methanesulfonyl groups, enhances its potential for interacting with biological targets.

Biological Activity Overview

Thiazole derivatives have been extensively studied for their pharmacological properties. The biological activities associated with compounds similar to This compound include:

  • Antioxidant Activity : Many thiazole compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Cytotoxic Effects : Thiazole derivatives have shown cytotoxicity against various cancer cell lines, making them candidates for anticancer drug development.
  • Antimicrobial Properties : These compounds often demonstrate activity against a range of bacterial and fungal pathogens.

Antioxidant Activity

A study evaluated the antioxidant potential of thiazole derivatives using various assays such as DPPH and ABTS. Results indicated that certain derivatives exhibited IC50 values significantly lower than ascorbic acid, suggesting strong antioxidant capabilities .

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
Compound A10.28 ± 0.1519.63 ± 0.09
Compound B34.64 ± 0.2146.26 ± 0.20

Cytotoxicity Studies

The cytotoxic effects of thiazole derivatives were assessed on human pulmonary malignant cells (A549) and normal human foreskin fibroblasts (BJ). Notably, certain compounds demonstrated selectivity towards cancer cells while sparing normal cells.

CompoundA549 Cell Line IC50 (μM)BJ Cell Line IC50 (μM)
Compound C15.5>100
Compound D22.3>100

These findings indicate that modifications in the thiazole structure can enhance selectivity and potency against cancer cells .

The mechanisms by which thiazole derivatives exert their biological effects are varied:

  • Inhibition of Key Enzymes : Some thiazole compounds inhibit enzymes involved in oxidative stress, such as NADPH oxidase.
  • Modulation of Cell Signaling Pathways : Thiazoles can influence pathways related to apoptosis and cell proliferation, contributing to their anticancer effects.
  • Interaction with Biological Macromolecules : Studies have shown that these compounds can bind to proteins and nucleic acids, altering their function and stability .

Case Studies

Recent investigations into the biological activity of similar compounds have provided insights into their therapeutic potential:

  • A study reported that specific thiazole derivatives displayed significant cytotoxicity against A549 cells with minimal effects on normal fibroblasts, highlighting their potential as selective anticancer agents .
  • Another research focused on the synthesis of hybrid thiazolyl-catechol compounds that exhibited both antioxidant and cytotoxic activities, suggesting a promising avenue for drug development .

Scientific Research Applications

Structural Characteristics

The chemical structure of (E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide can be described by the following molecular formula:

  • Molecular Formula : C21_{21}H24_{24}N2_{2}O6_{6}S2_{2}
  • Molecular Weight : 464.6 g/mol

This compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the ethoxyethyl and methylsulfonyl groups enhances its solubility and reactivity, making it a candidate for various applications in medicinal chemistry and beyond.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities. Some reported activities include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : The structural components may contribute to reducing inflammation, making it a candidate for anti-inflammatory drug development.
  • Anticancer Potential : Compounds with similar scaffolds have been investigated for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial properties of benzo[d]thiazole derivatives, revealing that modifications like those in this compound enhance efficacy against resistant strains .
  • In Silico Analysis : Computational studies have been conducted to assess the pharmacokinetics and drug-likeness of similar compounds. These studies typically involve molecular docking simulations that predict binding affinities to target proteins .

Potential Applications

Given its structural features and biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory agents.
  • Research Chemicals : Useful in academic research for studying thiazole derivatives and their biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzothiazole Core

Methylsulfonyl vs. Fluoro/Trifluoromethyl Groups

The methylsulfonyl group at the 6-position is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the benzothiazole ring. This contrasts with fluoro-substituted analogs (e.g., N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide, ) and trifluoromethyl derivatives (e.g., EP3 348 550A1 compounds, ), where EWGs like -F or -CF₃ modulate electronic properties but with weaker inductive effects. Methylsulfonyl groups may improve solubility in polar solvents or enhance binding to hydrophilic protein pockets compared to halogens .

2-Ethoxyethyl vs. Ethyl/Alkyl Chains

The ethoxy group may also enhance solubility in aqueous environments, a critical factor for bioavailability .

Amide Moieties and Conjugation

The 2,3-dimethoxybenzamide group distinguishes this compound from analogs with simpler phenylacetamides () or acryloyl-substituted thiadiazoles (). The methoxy groups increase lipophilicity, which may enhance membrane permeability compared to polar acryloyl derivatives. However, this could reduce water solubility relative to sulfonamide-containing pesticides () .

Data Table: Key Structural and Functional Comparisons

Compound Name / Feature Substituents on Benzothiazole Amide Group Key Properties/Applications Reference
Target Compound 6-methylsulfonyl, 3-(2-ethoxyethyl) 2,3-dimethoxybenzamide Hypothesized enzyme inhibition N/A
N-(3-ethyl-6-fluoro-benzothiazol-2-ylidene)-3-fluorobenzamide 6-fluoro, 3-ethyl 3-fluorobenzamide Antimicrobial activity
EP3 348 550A1 Derivatives 6-CF₃ Phenylacetamide Kinase inhibition
Thiadiazole Derivatives () 3-aryl, 5-acryloyl Benzamide Conjugated systems for electronics
Pesticides () Halogenated aryl Sulfonamides Herbicidal activity

Q & A

Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?

Synthesis involves multi-step pathways, including thiazole ring formation, sulfonylation, and imine coupling. Key challenges include controlling stereoselectivity (E/Z isomerism) and minimizing side reactions during sulfonyl group introduction. Optimization strategies:

  • Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reactivity .
  • Employ low-temperature (-10°C to 0°C) conditions during imine formation to favor the (E)-isomer .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to remove unreacted reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of methods is required:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.1 ppm) and methoxy/ethoxy groups (δ 3.5–4.2 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiazole and benzamide regions .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns, particularly loss of methylsulfonyl (SO2CH3) or ethoxyethyl groups .
  • IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs (e.g., thiazole-containing kinase inhibitors):

  • In vitro enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) at 1–10 μM concentrations .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Solubility : Pre-screen in DMSO/PBS mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

Discrepancies often arise from assay conditions or target promiscuity. Mitigation strategies:

  • Dose-response validation : Repeat assays with 8-point dilution series (0.1–100 μM) to confirm potency trends .
  • Off-target profiling : Use proteome-wide platforms (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolic stability checks : Incubate with liver microsomes to rule out rapid degradation in cell-based vs. cell-free assays .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of kinases (PDB: 1M17, 2OH4) to predict binding modes. Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the thiazole ring .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .
  • QSAR : Develop models using descriptors like logP, polar surface area, and sulfonyl group electronegativity to correlate structure with kinase inhibition .

Q. How can researchers elucidate the reaction mechanism of the methylsulfonyl group’s introduction?

Mechanistic studies require:

  • Isotopic labeling : Use 34S-labeled methanesulfonyl chloride to trace sulfur incorporation via LC-MS .
  • Kinetic profiling : Monitor reaction progress via in situ FTIR to detect intermediates (e.g., sulfonic acid derivatives) .
  • DFT calculations : Simulate energy barriers for sulfonylation steps using Gaussian09 with B3LYP/6-31G* basis sets .

Methodological Notes

  • Data contradiction analysis : Cross-validate spectral data (e.g., NMR vs. HRMS) to confirm synthetic success .
  • Advanced purification : For scale-up, use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate high-purity batches (>98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.